molecular formula C14H26N4O2S B1149476 N-(4-Aminobutyl)biotinamide CAS No. 151294-96-1

N-(4-Aminobutyl)biotinamide

Cat. No.: B1149476
CAS No.: 151294-96-1
M. Wt: 314.44684
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Aminobutyl)biotinamide is typically synthesized by reacting biotin with 4-aminobutylamine. The reaction can be carried out under neutral or basic conditions. The choice of solvent and reaction time can significantly affect the purity of the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobutyl)biotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biotin sulfoxide, while reduction may yield biotin amine derivatives .

Scientific Research Applications

N-(4-Aminobutyl)biotinamide has a wide range of applications in scientific research:

Mechanism of Action

N-(4-Aminobutyl)biotinamide exerts its effects primarily through its ability to bind to avidin and streptavidin with high affinity. This binding is highly specific and can be used to target and isolate biotinylated molecules in various biochemical assays. The molecular targets and pathways involved include the biotin-avidin interaction, which is one of the strongest non-covalent interactions known in nature .

Comparison with Similar Compounds

Similar Compounds

    Biotin: A water-soluble B-vitamin that serves as a coenzyme in various metabolic processes.

    Biotinylated Compounds: Compounds that have been chemically modified to include a biotin moiety.

Uniqueness

N-(4-Aminobutyl)biotinamide is unique in its ability to combine the properties of biotin with an amine group, allowing for additional chemical modifications and applications. This makes it particularly useful in biochemical research where specific targeting and binding are required .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(4-aminobutyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O2S/c15-7-3-4-8-16-12(19)6-2-1-5-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10-,11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLVNHVKSXNHES-GVXVVHGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701129313
Record name (3aS,4S,6aR)-N-(4-Aminobutyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151294-96-1
Record name (3aS,4S,6aR)-N-(4-Aminobutyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151294-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aS,4S,6aR)-N-(4-Aminobutyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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